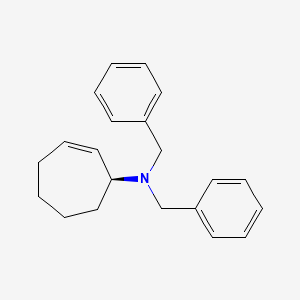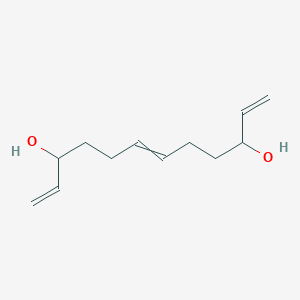
Dodeca-1,6,11-triene-3,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeca-1,6,11-triene-3,10-diol: is an organic compound with the molecular formula C12H20O2 It is characterized by the presence of three double bonds and two hydroxyl groups, making it a diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dodeca-1,6,11-triene-3,10-diol typically involves multi-step organic reactions. One common method includes the use of starting materials such as dodecatriene and appropriate reagents to introduce hydroxyl groups at the desired positions. The reaction conditions often involve controlled temperatures, catalysts, and solvents to ensure the selective formation of the diol.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Dodeca-1,6,11-triene-3,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of dodeca-1,6,11-triene-3,10-dione.
Reduction: Formation of dodecane-3,10-diol.
Substitution: Formation of dodeca-1,6,11-triene-3,10-dichloride.
Aplicaciones Científicas De Investigación
Chemistry: Dodeca-1,6,11-triene-3,10-diol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a model compound to study the effects of diols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal properties are being explored, particularly its role as a building block for pharmaceuticals. Its hydroxyl groups and double bonds make it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of specialized materials with desirable properties.
Mecanismo De Acción
The mechanism of action of Dodeca-1,6,11-triene-3,10-diol involves its interaction with molecular targets through its hydroxyl groups and double bonds. These functional groups can participate in hydrogen bonding, covalent bonding, and other interactions with enzymes, receptors, and other biomolecules. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
Dodeca-1,6,11-triene-3,10-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.
Dodecane-3,10-diol: Saturated version with no double bonds.
Dodeca-1,6,11-triene-3,10-dichloride: Chlorinated version with chloride substituents instead of hydroxyl groups.
Uniqueness: Dodeca-1,6,11-triene-3,10-diol is unique due to the presence of both hydroxyl groups and multiple double bonds. This combination of functional groups provides a versatile platform for various chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound for synthetic chemistry and industrial applications.
Propiedades
Número CAS |
801237-19-4 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
dodeca-1,6,11-triene-3,10-diol |
InChI |
InChI=1S/C12H20O2/c1-3-11(13)9-7-5-6-8-10-12(14)4-2/h3-6,11-14H,1-2,7-10H2 |
Clave InChI |
JYTRAFWQTWIQCU-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCC=CCCC(C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
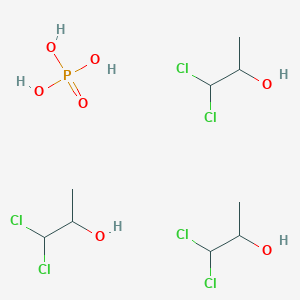
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)
![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
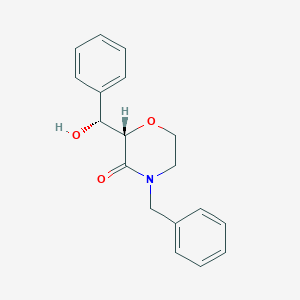

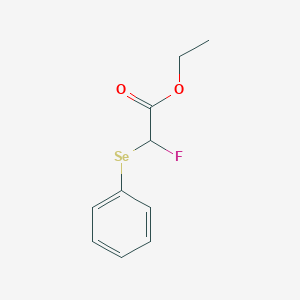
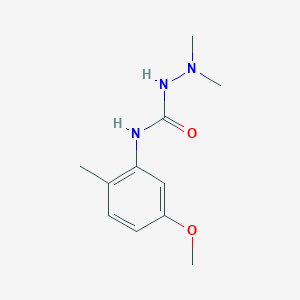

![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

